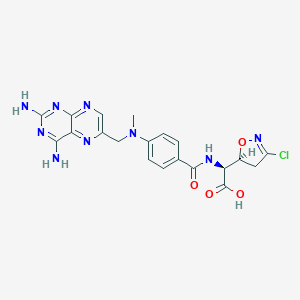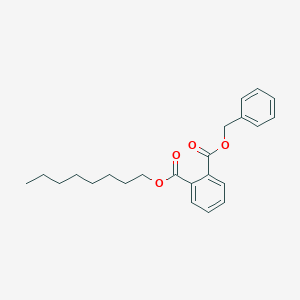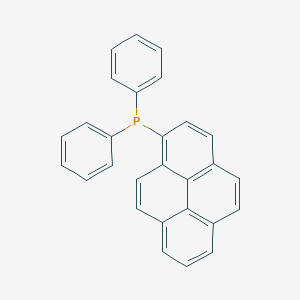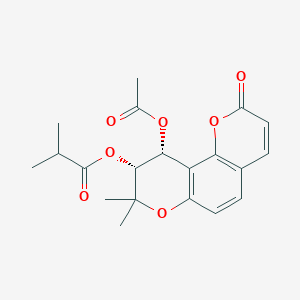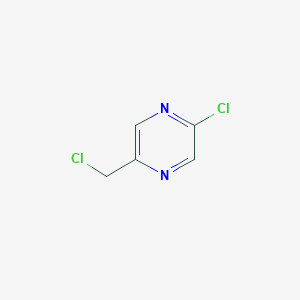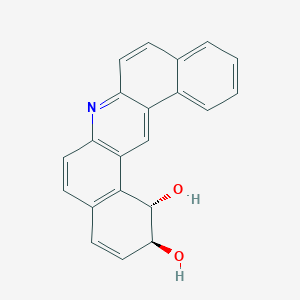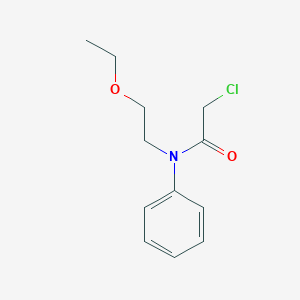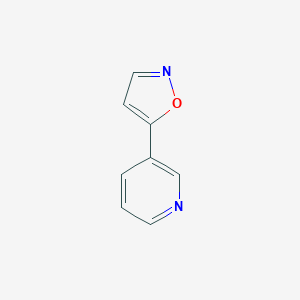
5-(吡啶-3-基)异噁唑
描述
Synthesis Analysis
The synthesis of 5-(Pyridin-3-yl)isoxazole and its derivatives involves various methods, including 1,3-dipolar cycloaddition reactions and domino processes. For instance, the methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate obtained via domino 1,3-dipolar cycloaddition and elimination from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate serves as a scaffold for synthesizing highly functionalized derivatives (Ruano, Fajardo, & Martín, 2005).
Molecular Structure Analysis
The molecular structure of 5-(Pyridin-3-yl)isoxazole derivatives is characterized by various spectroscopic and crystallographic techniques, providing insight into their geometry and electronic properties. The structural isomers, such as 3-aminoisoxazoles, exhibit distinct configurations, highlighting the compound's versatile structural framework (Sobenina et al., 2005).
Chemical Reactions and Properties
5-(Pyridin-3-yl)isoxazole participates in various chemical reactions, leading to the formation of novel compounds. Reactions with aryl aldehydes, for example, yield new heterocyclic compounds, demonstrating its reactivity and potential for generating complex molecular architectures (El‐Badawi et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior in different environments. Studies focusing on these aspects provide valuable information for its application in material science and related fields.
Chemical Properties Analysis
The chemical properties of 5-(Pyridin-3-yl)isoxazole, including its reactivity with different chemical agents and its behavior under various conditions, have been explored to unveil its potential in synthetic chemistry and material science. The electrochemical and optical properties of derivatives indicate their utility in electrochromic devices and highlight the impact of substituents on their electronic characteristics (Chicheva et al., 2019).
科学研究应用
合成和反应
El‐Badawi等人(2008年)研究了从3-(吡啶-3-基)异噁唑-5(4H)-酮合成新吡啶-5-酮衍生物。这导致了各种杂环化合物和含有杂环环的产物与异噁唑酮基团融合,突显了该化合物在合成多样化化学结构方面的多功能性(El‐Badawi等,2008年)。
电致变色应用
Chudov等人(2019年)合成了新的3-芳基-4,5-双(吡啶-4-基)异噁唑电致变色衍生物,展示了它们在电致变色器件中的潜力。这些化合物在电致变色电池中在电场下可逆地变色,显示了在智能窗户和显示器中应用的前景(Chudov et al., 2019)。
有机合成中的催化
Feng等人(2008年)报道了吡啶-双(二茂铁-异噁唑)Pd(II)配合物的合成及其在Sonogashira交叉偶联反应中的应用。这项研究强调了5-(吡啶-3-基)异噁唑衍生物在催化重要有机反应中的实用性,特别是在无铜和膦的条件下(Feng等,2008年)。
高度官能化衍生物的合成
Ruano等人(2005年)利用5-(吡啶-3-基)异噁唑衍生物作为合成高度官能化异噁唑和异噁唑-环化杂环的支架。这表明了该化合物在复杂有机合成中作为多功能建筑块的作用(Ruano et al., 2005)。
生物应用
Bayrak等人(2009年)探索了从5-吡啶-4-基衍生物合成的化合物的抗微生物活性。这项研究为5-(吡啶-3-基)异噁唑在新型抗微生物剂开发中的可能性打开了可能性(Bayrak et al., 2009)。
属性
IUPAC Name |
5-pyridin-3-yl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZQSKBSGAYBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)isoxazole | |
CAS RN |
102189-83-3 | |
| Record name | 3-(1,2-oxazol-5-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


